molecular formula C15H21NO4S B6523071 7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 92993-53-8

7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B6523071
CAS No.: 92993-53-8
M. Wt: 311.4 g/mol
InChI Key: VIIHDYGCBIYCCK-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane is an organic compound with a unique spirocyclic structure. It is characterized by the presence of a tosyl group, which is a common protecting group in organic synthesis. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves the reaction of a suitable precursor with tosyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure provides stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: Lacks the tosyl group, resulting in different reactivity and applications.

    7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane: Contains a sulfur atom in place of the nitrogen, leading to distinct chemical properties.

Uniqueness

The presence of the tosyl group in 7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane makes it particularly useful in organic synthesis as a protecting group and as an intermediate in various chemical reactions. Its unique spirocyclic structure also contributes to its stability and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

7,7-dimethyl-2-(4-methylphenyl)sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-4-6-13(7-5-12)21(17,18)16-8-15(9-16)10-19-14(2,3)20-11-15/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIHDYGCBIYCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147462
Record name 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92993-53-8
Record name 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92993-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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